6-amino-2-(2-methoxyanilino)-1H-pyrimidin-4-one
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Overview
Description
The compound with the identifier “6-amino-2-(2-methoxyanilino)-1H-pyrimidin-4-one” is a chemical entity listed in the PubChem database
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 6-amino-2-(2-methoxyanilino)-1H-pyrimidin-4-one involves a series of chemical reactions that are carefully controlled to ensure the purity and yield of the final product. The synthetic routes typically involve the use of specific reagents and catalysts under defined conditions of temperature, pressure, and pH. For instance, the preparation might involve alkylation reactions, where an alkyl group is introduced into the molecule using halogenated hydrocarbons and a suitable catalyst .
Industrial Production Methods
In an industrial setting, the production of this compound would be scaled up from laboratory methods. This involves optimizing the reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and automated systems can help achieve consistent quality and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
6-amino-2-(2-methoxyanilino)-1H-pyrimidin-4-one can undergo various types of chemical reactions, including:
Oxidation: This involves the addition of oxygen or the removal of hydrogen from the molecule.
Reduction: This involves the addition of hydrogen or the removal of oxygen from the molecule.
Substitution: This involves the replacement of one functional group in the molecule with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenated compounds for substitution reactions. The conditions for these reactions can vary, but typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions might produce ketones or aldehydes, while reduction reactions might yield alcohols or amines.
Scientific Research Applications
6-amino-2-(2-methoxyanilino)-1H-pyrimidin-4-one has a wide range of applications in scientific research:
Chemistry: It can be used as a reagent or intermediate in the synthesis of other compounds.
Biology: It may be used in studies involving enzyme interactions or metabolic pathways.
Industry: It can be used in the production of materials with specific chemical properties
Mechanism of Action
The mechanism by which 6-amino-2-(2-methoxyanilino)-1H-pyrimidin-4-one exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound may bind to these targets and modulate their activity, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 6-amino-2-(2-methoxyanilino)-1H-pyrimidin-4-one include other molecules with similar structural features or functional groups. Examples might include compounds with similar alkylation patterns or those that undergo similar types of chemical reactions .
Uniqueness
What sets this compound apart from these similar compounds is its specific combination of functional groups and its unique reactivity profile. This makes it particularly useful in certain applications where other compounds might not be as effective.
Properties
IUPAC Name |
6-amino-2-(2-methoxyanilino)-1H-pyrimidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O2/c1-17-8-5-3-2-4-7(8)13-11-14-9(12)6-10(16)15-11/h2-6H,1H3,(H4,12,13,14,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVYVFCTWMNBVNZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC2=NC(=O)C=C(N2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1NC2=NC(=O)C=C(N2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.